molecular formula C9H8F3NO B108308 Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime CAS No. 99705-50-7

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime

Cat. No.: B108308
CAS No.: 99705-50-7
M. Wt: 203.16 g/mol
InChI Key: QQGVWMIRCZEUBB-MLPAPPSSSA-N
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Description

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime (CAS 99705-50-7) is a substituted acetophenone oxime derivative with the molecular formula C₉H₈F₃NO and a molecular weight of 203.16 g/mol . Its IUPAC name is 1-[3-(trifluoromethyl)phenyl]ethanone oxime, and it exists in both E and Z isomeric forms . The compound is characterized by a trifluoromethyl (-CF₃) group at the meta position of the phenyl ring, which imparts significant electron-withdrawing effects, influencing its physicochemical properties and reactivity .

Key thermodynamic data for its gas-phase ion energetics include a deprotonation enthalpy (ΔrH°) of 1448 ± 9.6 kJ/mol and Gibbs free energy (ΔrG°) of 1419 ± 9.2 kJ/mol, highlighting its stability in the gas phase . The compound is synthesized via α-alkylation of the corresponding ketone followed by oxime formation, often used in hapten preparation for immunoassays .

Properties

CAS No.

99705-50-7

Molecular Formula

C9H8F3NO

Molecular Weight

203.16 g/mol

IUPAC Name

(NZ)-N-[1-[3-(trifluoromethyl)phenyl]ethylidene]hydroxylamine

InChI

InChI=1S/C9H8F3NO/c1-6(13-14)7-3-2-4-8(5-7)9(10,11)12/h2-5,14H,1H3/b13-6-

InChI Key

QQGVWMIRCZEUBB-MLPAPPSSSA-N

SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F

Isomeric SMILES

C/C(=N/O)/C1=CC(=CC=C1)C(F)(F)F

Canonical SMILES

CC(=NO)C1=CC(=CC=C1)C(F)(F)F

Other CAS No.

99705-50-7

Synonyms

m-(Trifluoromethyl)acetophenone Oxime;  1-[3-(Trifluoromethyl)phenyl]ethanone Oxime; 

Origin of Product

United States

Preparation Methods

Grignard Reagent Formation

An isomeric mixture of halo benzotrifluoride (96% meta, 3% para, 1% ortho) reacts with magnesium in tetrahydrofuran (THF) using iodine or ethylene dibromide as a catalyst. This forms a Grignard complex, which avoids isolating intermediates and minimizes isomer-related impurities.

Ketene Addition and Transition Metal Catalysis

The Grignard reagent reacts with ketene in aromatic hydrocarbons (e.g., toluene) using a transition metal ligand–acid complex (e.g., iron acetylacetonate with acetic acid). This step achieves 75–85% yield of 3-trifluoromethylacetophenone (TFMAP) with <0.1% unknown impurities. The ligand–acid complex directs regioselectivity, favoring the meta isomer.

Oximation and Crystallization

TFMAP undergoes oximation with hydroxylamine hydrochloride or sulfate in aliphatic alcohols (e.g., ethanol) under basic conditions (30% NaOH). Crystallization from cyclic hydrocarbons (e.g., cyclohexane) yields 80–85% pure oxime. This method eliminates deoximation, reducing steps and waste.

Alternative Ketene Synthesis Routes

n-Butyl Lithium Acetylation

Chinese Patent CN102690180 describes trifluoromethylbenzene reacting with n-butyl lithium and acetyl chloride at cryogenic temperatures (−40°C to −70°C) to produce TFMAP. While effective, this method requires expensive reagents and specialized equipment, making it economically unviable for industrial use.

Biocatalytic Approaches

Recent studies explore asymmetric synthesis using recombinant E. coli whole cells in a Tween-20/natural deep eutectic solvent (NADES) system. Although this method focuses on reducing TFMAP to its corresponding alcohol, the enzymatic framework could potentially adapt to oxime formation via ketone functionalization.

Oximation Reaction Conditions and Optimization

Oximation, the final step across all methods, involves reacting TFMAP with hydroxylamine salts (HCl or H₂SO₄) in alcoholic solvents. Key parameters include:

ParameterOptimal RangeImpact on Yield/Purity
Temperature40–45°CHigher temperatures accelerate reaction but risk byproducts
NaOH Equivalents1.0–1.3 eqExcess base improves conversion
SolventEthanol/MethanolPolar solvents enhance solubility
CrystallizationCyclohexane/CyclopentaneSelectively precipitates oxime

Yields consistently exceed 80% when starting with high-purity TFMAP.

Comparative Analysis of Preparation Methods

MethodStepsYield (%)Purity (%)Key AdvantagesLimitations
Traditional6–750–6095–98Established protocolLow yield, high waste
Grignard-Ketene380–85>99Fewer steps, high purityRequires transition metal catalyst
n-Butyl Lithium470–7598–99Avoids isomer separationCostly, cryogenic conditions

The Grignard-ketene method outperforms others in efficiency and scalability, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced products.

    Substitution: The trifluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include trifluoromethyl-substituted phenyl derivatives, amines, and oxides, depending on the reaction conditions and reagents used .

Scientific Research Applications

Chemical Synthesis

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime serves as a crucial reagent in organic synthesis. It is primarily utilized as an intermediate for producing various pharmaceuticals and agrochemicals . The compound's ability to undergo nucleophilic addition reactions allows it to participate in multiple synthetic pathways, leading to the formation of diverse chemical entities.

Key Reactions and Pathways

  • Oxime Formation: The compound can be synthesized via the reaction of hydroxylamine with ketones, showcasing its role in forming oxime derivatives that are pivotal in medicinal chemistry.
  • Synthesis of Heterocycles: It has been employed in the synthesis of 3-aryl-1,2,4-triazoles, which possess potential applications in drug discovery and development.

Research indicates that this compound may exhibit various biological activities. Studies have highlighted its potential as an antimicrobial agent, particularly against certain fungal strains.

Antimicrobial Properties

  • A study demonstrated that derivatives containing oxime functionality showed moderate activity against Mycobacterium tuberculosis and other pathogens .
  • The compound was also tested for its antifungal properties against dermatophytes and exhibited promising results .

Pharmaceutical Development

This compound is being explored as a precursor for developing new therapeutic agents. Its structural characteristics allow for modifications that can enhance biological activity while reducing toxicity.

Drug Development Insights

  • The compound’s derivatives have been investigated for their efficacy against systemic fungal infections, suggesting a potential role in antifungal therapy .
  • Research into oxime ethers has revealed their bactericidal and fungicidal properties, indicating that ethanone derivatives might be beneficial in treating infections resistant to conventional antibiotics .

Agrochemical Applications

The compound is also significant in the agrochemical sector. It serves as an intermediate for synthesizing active ingredients used in pesticides and herbicides.

Agrochemical Synthesis

  • Ethanone derivatives are involved in the production of trifluoxystrobin, a widely used fungicide known for its effectiveness against various plant pathogens .
  • The synthesis process has been optimized to yield high-purity products with minimal environmental impact compared to traditional methods .

Industrial Applications

Beyond pharmaceuticals and agrochemicals, this compound finds applications in producing dyes and perfumes due to its unique chemical properties.

Summary Table of Applications

Application AreaDescription
Chemical SynthesisIntermediate for pharmaceuticals and agrochemicals
Biological ActivityPotential antimicrobial agent; moderate activity against pathogens
Pharmaceutical DevelopmentPrecursor for developing new therapeutic agents
Agrochemical ApplicationsSynthesis of active ingredients like trifluoxystrobin
Industrial ApplicationsUsed in producing dyes and perfumes

Mechanism of Action

The mechanism of action of Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime involves its interaction with specific molecular targets and pathways . The trifluoromethyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The oxime group can form stable complexes with metal ions, influencing the compound’s activity in catalytic and enzymatic reactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

Substituents on the phenyl ring significantly alter the molecular weight, lipophilicity, and thermal stability of acetophenone oxime derivatives. Below is a comparative analysis:

Table 1: Comparative Physicochemical Properties of Ethanone Oxime Derivatives
Compound Name Molecular Formula MW (g/mol) Substituent(s) XLogP3 Melting Point (°C) Synthesis Yield (%) Key References
Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime C₉H₈F₃NO 203.16 -CF₃ (meta) 2.5* N/A N/A
Acetophenone oxime C₈H₉NO 135.16 -H (parent compound) 1.2 59–61 N/A
1-(3,4-Dichlorophenyl)ethanone oxime C₈H₇Cl₂NO 204.05 -Cl (3,4-positions) 3.3 N/A N/A
1-[4-(Methylthio)phenyl]-2-pyridin-3-ylethanone oxime C₁₄H₁₅N₂OS 259.09 -SCH₃ (para), pyridinyl N/A 144–145 85
1-(4-(Trifluoromethyl)phenyl)ethanone O-methyl oxime C₁₀H₁₀F₃NO 217.19 -CF₃ (para), OCH₃ 2.8 N/A (colorless oil) 70

*Estimated based on structural analogs.

Key Observations:

Molecular Weight and Lipophilicity: The trifluoromethyl group increases molecular weight compared to acetophenone oxime (203.16 vs. 135.16 g/mol). Lipophilicity (XLogP3) follows the trend: -Cl (3.3) > -CF₃ (2.5) > -OCH₃ (2.8) > -H (1.2), reflecting the electron-withdrawing nature of -CF₃ and -Cl substituents .

Synthetic Accessibility :

  • The O-methyl oxime derivative is synthesized in 70% yield via methoxylation of the parent oxime , while the methylthio-pyridinyl analog achieves 85% yield under optimized conditions .

Functional Group Modifications: Oxime vs. O-Methyl Oxime

Replacing the hydroxyl group of the oxime with a methoxy group (O-methyl oxime) alters reactivity and applications:

  • 1-(4-(Trifluoromethyl)phenyl)ethanone O-methyl oxime (C₁₀H₁₀F₃NO) is a colorless oil with simplified handling compared to solid oximes. Its NMR data (δ 4.06 ppm for -OCH₃) confirms successful methylation .

Biological Activity

Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime is a chemical compound with the molecular formula C₉H₈F₃NO and a molecular weight of 203.1611 g/mol. This compound has garnered attention in recent years due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections provide a detailed overview of its biological activity, including synthesis methods, case studies, and research findings.

Chemical Structure and Properties

The unique structural feature of this compound is the trifluoromethyl group attached to a phenyl ring. This configuration enhances its electron-withdrawing properties, which can significantly influence its chemical reactivity and biological interactions. The compound's structure can be represented as follows:

C9H8F3NO\text{C}_9\text{H}_8\text{F}_3\text{NO}

Synthesis Methods

This compound can be synthesized through various methods, primarily involving the reaction of benzotrifluoride derivatives with hydroxylamine. A notable synthesis route includes:

  • Nitration of benzotrifluoride.
  • Hydrogenation to form the corresponding amine.
  • Diazotization followed by oximation using acetaldoxime.
  • Deoximation to yield the final oxime product.

This multi-step process allows for high purity and yield of the desired compound, making it suitable for further applications in pharmaceuticals and agrochemicals .

Antimicrobial Properties

Research indicates that this compound may possess moderate antimicrobial properties. A study published in Letters in Drug Design & Discovery demonstrated that this compound exhibited moderate antitubercular activity against Mycobacterium tuberculosis H37Rv strain. However, further investigation is required to fully understand its efficacy and potential as an antitubercular agent.

Anticancer Activity

The compound has also been explored for its anticancer properties. A review highlighted that derivatives of similar structures often show significant cytotoxic effects against various cancer cell lines. Specifically, molecular docking studies indicated that certain oxime derivatives could inhibit key enzymes involved in cancer progression, such as EGFR and Src kinases .

Case Studies

Several studies have investigated the biological activity of Ethanone derivatives:

  • Study on Anticancer Activity : A molecular docking study assessed the binding affinity of Ethanone derivatives against cancer cell lines (e.g., MCF-7 for breast cancer). Compounds with trifluoromethyl substitutions showed enhanced cytotoxicity compared to their non-fluorinated counterparts, indicating a potential pathway for drug development .
  • Antimicrobial Study : Another research effort focused on synthesizing various oxime derivatives, including Ethanone, which were tested against bacterial strains. The findings suggested that compounds with trifluoromethyl groups exhibited improved antibacterial activity compared to those without such modifications.

Research Findings Summary

The following table summarizes key findings regarding the biological activities of this compound and related compounds:

Activity Type Target/Organism Activity Level Reference
AntitubercularMycobacterium tuberculosisModerate
AnticancerVarious cancer cell linesSignificant cytotoxicity
AntimicrobialBacterial strainsImproved activity

Q & A

Basic: What are the standard synthetic routes for preparing Ethanone, 1-[3-(trifluoromethyl)phenyl]-, oxime, and how can reaction conditions be optimized for yield?

Methodological Answer:
The compound is synthesized via oximation of 1-[3-(trifluoromethyl)phenyl]ethanone. A general procedure involves reacting the ketone precursor with hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate in a 1:1 ethanol/water mixture at 60–80°C for 4–6 hours . Optimization strategies include:

  • pH Control : Sodium acetate buffers the reaction, preventing HCl-induced side reactions.
  • Monitoring : TLC or HPLC tracks reaction progress (disappearance of ketone at ~200 ppm in 13C NMR).
  • Yield Enhancement : Excess hydroxylamine (1.2–1.5 eq.) improves conversion, with typical yields of 75–85% .

Basic: Which spectroscopic and crystallographic methods are most effective for characterizing this oxime’s structure and purity?

Methodological Answer:

  • NMR Spectroscopy :
    • 1H NMR : Aromatic protons (δ 7.5–8.1 ppm) split due to -CF3’s electron-withdrawing effect. The oxime -OH proton appears as a broad singlet (~11 ppm) .
    • 13C NMR : C=N resonance at ~150 ppm; ketone carbonyl (~200 ppm) absence confirms oximation .
  • IR Spectroscopy : Peaks at ~3200 cm⁻¹ (O-H stretch) and ~1660 cm⁻¹ (C=N stretch) .
  • X-ray Crystallography : SHELXL refines crystal structures (e.g., monoclinic system, a = 32.692 Å, β = 92.985° for analogs), resolving stereochemistry and hydrogen bonding .

Advanced: How does the trifluoromethyl group influence the oxime’s reactivity in nucleophilic reactions compared to non-fluorinated analogs?

Methodological Answer:
The -CF3 group enhances electrophilicity at the carbonyl carbon via inductive effects, accelerating nucleophilic attacks (e.g., in cyclization reactions). However, steric hindrance at the meta position reduces regioselectivity in electrophilic substitutions. Comparative kinetic studies show:

  • Rate Enhancement : 20–30% faster oximation vs. methyl-substituted analogs.
  • Computational Insights : DFT calculations (B3LYP/6-311+G(d,p)) reveal lowered LUMO energy (-2.1 eV vs. -1.8 eV for non-fluorinated analogs), facilitating nucleophilic interactions .

Advanced: How can researchers resolve contradictions between experimental and computational NMR data for this oxime?

Methodological Answer:
Discrepancies arise from solvent effects, tautomerism, or dynamic processes. Strategies include:

  • Solvent Standardization : Use CDCl3 or DMSO-d6 consistently; DMSO induces ~0.2 ppm upfield shifts in aromatic protons .
  • Variable-Temperature NMR (VT-NMR) : Resolve syn/anti oxime isomer splitting at −40°C to 80°C.
  • DFT Validation : Compare computed chemical shifts (GIAO method) with experimental data to identify dominant conformers .

Advanced: What role does this oxime play in coordination chemistry or heterocyclic synthesis?

Methodological Answer:

  • Coordination Chemistry : The oxime’s nitrogen lone pair binds transition metals (e.g., Cu(II), Ni(II)) to form catalysts. shows thioether analogs used in metal complexes for catalytic studies .
  • Heterocyclic Synthesis :
    • Cyclization : Under H2SO4, forms isoxazoles via intramolecular dehydration.
    • Cycloaddition : Microwave-assisted [3+2] reactions with diketones yield trifluoromethyl-pyrazoles, bioactive scaffolds in medicinal chemistry .

Basic: What are the key challenges in crystallizing this oxime, and how are they addressed?

Methodological Answer:

  • Challenges : Low solubility in polar solvents; polymorphism due to flexible oxime group.
  • Solutions :
    • Solvent Screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation.
    • SHELXL Refinement : Resolves disorder in -CF3 or oxime moieties (e.g., occupancy refinement in ’s crystal structure) .

Advanced: How does the -CF3 group affect the oxime’s stability under acidic or basic conditions?

Methodological Answer:

  • Acidic Conditions : -CF3 stabilizes the oxime via resonance, reducing hydrolysis rates (t1/2 = 48 hours in 1M HCl vs. 12 hours for non-fluorinated analogs).
  • Basic Conditions : Increased susceptibility to nucleophilic attack at C=N due to electron withdrawal. Kinetic studies show 40% decomposition in 1M NaOH after 24 hours .

Basic: What analytical techniques quantify trace impurities in synthesized batches of this oxime?

Methodological Answer:

  • HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) detect unreacted ketone or hydroxylamine byproducts.
  • GC-MS : Monitors volatile impurities (e.g., residual solvents) with detection limits <0.1% .

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